1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one is a chemical compound characterized by its unique spirocyclic structure and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of 230.31 g/mol. This compound belongs to the class of diazaspiro compounds, which are notable for their biological activity and structural diversity.
The compound is cataloged under the CAS number 646055-59-6 and is available from various chemical suppliers, including BenchChem and ChemicalBook, which provide detailed specifications and synthesis information. It is classified primarily as an organic compound with potential applications in pharmaceutical research due to its structural properties.
The synthesis of 1-benzyl-1,7-diazaspiro[4.4]nonan-6-one typically involves several steps, including:
The synthesis may utilize techniques such as:
Optimizations for yield and purity are critical in industrial settings, often employing automated systems for efficiency.
The structure of 1-benzyl-1,7-diazaspiro[4.4]nonan-6-one can be represented by its canonical SMILES notation: C1CC2(CCNC2=O)N(C1)CC3=CC=CC=C3
. The compound features a spirocyclic arrangement that contributes to its unique properties.
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one participates in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-benzyl-1,7-diazaspiro[4.4]nonan-6-one involves its interaction with biological targets such as sigma receptors. The presence of the benzyl group enhances its binding affinity to these receptors, which may mediate various biological effects including analgesic properties.
Studies have shown that compounds containing similar diazaspiro structures exhibit significant activity at sigma receptors, indicating potential therapeutic applications in pain management and other neurological conditions.
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity.
1-Benzyl-1,7-diazaspiro[4.4]nonan-6-one has several scientific uses:
The ongoing research into this compound's properties underscores its potential significance in various fields of science and industry.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0